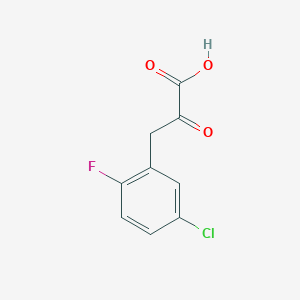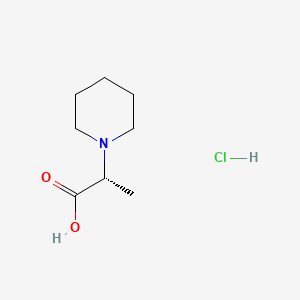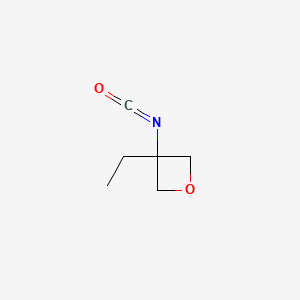
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine is a compound that belongs to the class of amino acid derivatives. It is commonly used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions. This compound is particularly significant in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine typically involves the protection of the amino group of valine using the fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of valine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The exposed amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.
Oxidation and Reduction: While the compound itself is stable, the valine moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Piperidine: Used for the deprotection of the Fmoc group.
Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.
N,N-Diisopropylethylamine (DIPEA): Used as a base in various reactions.
Major Products Formed
The major products formed from reactions involving this compound are typically peptides and proteins, depending on the sequence of amino acids used in the synthesis.
科学的研究の応用
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
作用機序
The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of valine, preventing unwanted side reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be removed to expose the amino group for further coupling reactions. This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides and proteins.
類似化合物との比較
Similar Compounds
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine: Another Fmoc-protected amino acid used in peptide synthesis.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine: Similar in structure and used for protecting the amino group of alanine during synthesis.
Uniqueness
What sets (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-valyl-D-valine apart from similar compounds is its specific application in the synthesis of peptides containing valine. The D-configuration of valine provides unique properties to the resulting peptides, such as increased stability and resistance to enzymatic degradation, making it valuable in the development of therapeutic peptides.
特性
CAS番号 |
119153-92-3 |
|---|---|
分子式 |
C25H30N2O5 |
分子量 |
438.5 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H30N2O5/c1-14(2)21(23(28)26-22(15(3)4)24(29)30)27-25(31)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-22H,13H2,1-4H3,(H,26,28)(H,27,31)(H,29,30)/t21-,22-/m1/s1 |
InChIキー |
FERJZSSCELFDIC-FGZHOGPDSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[4-(Diethylsulfamoyl)-phenyl]-acetic acid](/img/structure/B13533722.png)




![(3AS,7AS)-Octahydrofuro[3,4-C]pyridine](/img/structure/B13533744.png)

